molecular formula C16H23F3O B13706593 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol

3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13706593
M. Wt: 288.35 g/mol
InChI Key: JPBREKBAPNNIEQ-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol: is a compound characterized by the presence of bulky tert-butyl groups and a trifluoromethyl group attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of brominated benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol is used as a precursor for the synthesis of various organic compounds.

Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making it valuable in medicinal chemistry for the development of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The bulky tert-butyl groups can also influence the compound’s steric interactions, affecting its overall reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Uniqueness: 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of tert-butyl and trifluoromethyl groups, which confer distinct steric and electronic properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C16H23F3O

Molecular Weight

288.35 g/mol

IUPAC Name

1-(3,5-ditert-butylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C16H23F3O/c1-14(2,3)11-7-10(13(20)16(17,18)19)8-12(9-11)15(4,5)6/h7-9,13,20H,1-6H3

InChI Key

JPBREKBAPNNIEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C(F)(F)F)O)C(C)(C)C

Origin of Product

United States

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